molecular formula C17H19FN4O B7449806 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

カタログ番号 B7449806
分子量: 314.36 g/mol
InChIキー: NMDUATXDKLJLOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

作用機序

The exact mechanism of action of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to target the cell cycle checkpoint kinase 1 (CHK1) pathway. CHK1 is a key regulator of the DNA damage response, and is essential for the survival of cancer cells. By inhibiting CHK1, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, cell cycle arrest, and apoptosis. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor blood vessels, which may contribute to its anti-tumor activity.

実験室実験の利点と制限

One of the main advantages of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its potency and specificity for CHK1. This makes it a valuable tool for studying the role of CHK1 in cancer biology. However, one limitation of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.

将来の方向性

There are several potential future directions for the study of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. For example, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to radiation therapy, suggesting that it may be effective in combination with radiation. Additionally, there is interest in developing more potent and selective CHK1 inhibitors that may have improved efficacy and safety profiles compared to 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

合成法

The synthesis of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with cyclopropylamine to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with cyclobutyl isocyanate to form N-cyclopropyl-N-cyclobutyl-4-fluoroaniline. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and copper (I) iodide to form 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

科学的研究の応用

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and non-small cell lung cancer. In these studies, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent.

特性

IUPAC Name

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-6-4-12(5-7-13)16(17(23)19-14-8-9-14)22-10-15(20-21-22)11-2-1-3-11/h4-7,10-11,14,16H,1-3,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUATXDKLJLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN(N=N2)C(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。